Sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate
Sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate
KAT-681 is a liver-selective thyromimetic.
Brand Name:
Vulcanchem
CAS No.:
373641-87-3
VCID:
VC0531613
InChI:
InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1
SMILES:
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]
Molecular Formula:
C24H21FNNaO6
Molecular Weight:
461.4 g/mol
Sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate
CAS No.: 373641-87-3
Inhibitors
VCID: VC0531613
Molecular Formula: C24H21FNNaO6
Molecular Weight: 461.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 373641-87-3 |
---|---|
Product Name | Sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate |
Molecular Formula | C24H21FNNaO6 |
Molecular Weight | 461.4 g/mol |
IUPAC Name | sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate |
Standard InChI | InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1 |
Standard InChIKey | WIAUUVBWUTVDDD-UHFFFAOYSA-M |
SMILES | CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] |
Canonical SMILES | CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] |
Appearance | Solid powder |
Description | KAT-681 is a liver-selective thyromimetic. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | KAT-681 N-(4-(3-((4-fluorophenyl)hydroxymethyl)-4-hydroxyphenoxy)-3,5-dimethylphenyl) malonamic acid sodium T 0681 T-0681 T0681 cpd |
Reference | 1: Hayashi M, Ohnota H, Tamura T, Kuroda J, Shibata N, Akahane M, Moriwaki H, Machida N, Mitsumori K. Inhibitory effects of KAT-681, a liver-selective thyromimetic, on development of hepatocellular proliferative lesions in rats induced by 2-acetylaminofluorene and partial hepatectomy after diethylnitrosamine initiation. Arch Toxicol. 2004 Aug;78(8):460-6. Epub 2004 Mar 19. PubMed PMID: 15034639. 2: Hayashi M, Tamura T, Kuroda J, Ohnota H, Shibata N, Akahane M, Kashida Y, Mitsumori K. Different inhibitory effects in the early and late phase of treatment with KAT-681, a liver-selective thyromimetic, on rat hepatocarcinogenesis induced by 2-acetylaminofluorene and partial hepatectomy after diethylnitrosamine initiation. Toxicol Sci. 2005 Mar;84(1):22-8. Epub 2004 Nov 24. PubMed PMID: 15564315. 3: Tancevski I, Eller P, Patsch JR, Ritsch A. The resurgence of thyromimetics as lipid-modifying agents. Curr Opin Investig Drugs. 2009 Sep;10(9):912-8. Review. PubMed PMID: 19705333; PubMed Central PMCID: PMC2993058. 4: Tancevski I, Wehinger A, Demetz E, Hoefer J, Eller P, Huber E, Stanzl U, Duwensee K, Auer K, Schgoer W, Kuhn V, Fievet C, Stellaard F, Rudling M, Foeger B, Patsch JR, Ritsch A. The thyromimetic T-0681 protects from atherosclerosis. J Lipid Res. 2009 May;50(5):938-44. doi: 10.1194/jlr.M800553-JLR200. Epub 2008 Dec 22. PubMed PMID: 19106072; PubMed Central PMCID: PMC2666180. 5: Tancevski I, Demetz E, Eller P, Duwensee K, Hoefer J, Heim C, Stanzl U, Wehinger A, Auer K, Karer R, Huber J, Schgoer W, Van Eck M, Vanhoutte J, Fievet C, Stellaard F, Rudling M, Patsch JR, Ritsch A. The liver-selective thyromimetic T-0681 influences reverse cholesterol transport and atherosclerosis development in mice. PLoS One. 2010 Jan 15;5(1):e8722. doi: 10.1371/journal.pone.0008722. PubMed PMID: 20090943; PubMed Central PMCID: PMC2806908. |
PubChem Compound | 25070693 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume